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Compound of Interest

Compound Name: Eremophilane

Cat. No.: B1244597

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the systematic IUPAC (International Union of
Pure and Applied Chemistry) nomenclature for eremophilane-type sesquiterpenoids.
Eremophilanes are a large class of bicyclic sesquiterpenes characterized by a decalin
(bicyclo[4.4.0]decane) core with a distinctive methyl group migration from C-10 to C-5.[1][2]
This structural feature presents unique challenges in nomenclature, which this guide aims to
clarify. By understanding these conventions, researchers can ensure clear and unambiguous
communication of novel chemical structures within this medicinally significant class of natural
products.

The Eremophilane Skeleton and Numbering

The foundation of naming any eremophilane derivative is the correct identification and
numbering of the parent bicyclo[4.4.0]decane skeleton. The numbering begins at one of the
bridgehead carbons (C-1 or C-6), proceeds through the longest carbon bridge to the other
bridgehead carbon, and then continues along the shorter bridge. For the eremophilane
skeleton specifically, the numbering is standardized as shown below to accommodate the
characteristic methyl group at C-5.
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Figure 1. Standard IUPAC numbering of the eremophilane skeleton.

Systematic naming follows the established rules for bicyclic alkanes. The name is constructed
by:

o Prefix: "bicyclo"

e Bridge Lengths: The number of carbon atoms in each of the three bridges connecting the two
bridgehead carbons (C-1 and C-6), listed in descending order and separated by periods
within square brackets. For the eremophilane core, this is [4.4.0].

o Parent Alkane: The name of the alkane corresponding to the total number of carbon atoms in
the bicyclic system, which is "decane" for the eremophilane core.

Thus, the unsubstituted parent hydrocarbon is named bicyclo[4.4.0]decane.

Nomenclature of Novel Eremophilane Derivatives

The naming of novel derivatives involves identifying the parent eremophilane skeleton and
then specifying all substituents, functional groups, and stereochemistry according to [IUPAC
rules.

Substituents and Functional Groups

Substituents are listed in alphabetical order as prefixes to the parent name. Their positions are
indicated by the corresponding number of the carbon atom to which they are attached.
Functional groups are indicated by suffixes, and the principal functional group determines the
suffix of the name. The presence of double bonds is indicated by changing the "-ane" suffix of
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the parent name to "-ene," "-adiene," etc., with locants indicating the position of the double
bond(s).

Example: A hypothetical eremophilane derivative with a hydroxyl group at C-8 and a carbonyl
group at C-3 would be named based on the principal functional group (ketone). The name
would be an "-one" derivative of eremophilane.

Stereochemistry

The stereochemistry of eremophilane derivatives is crucial and must be specified using the
Cahn-Ingold-Prelog (CIP) priority rules (R/S configuration) for chiral centers and E/Z notation
for double bonds. The stereochemical descriptors are placed in parentheses at the beginning of
the name, preceded by their locants. For fused ring systems like decalin, the relative
stereochemistry of the bridgehead hydrogens (at C-1 and C-6) is indicated as cis or trans.

Examples of IUPAC Naming for Novel Eremophilane
Derivatives

Recent literature provides numerous examples of newly discovered eremophilane derivatives,
illustrating the application of these naming conventions.

For instance, a series of novel eremophilanes, copteremophilanes A-J, were isolated from a
marine-derived fungus, Penicillium copticola.[1] Copteremophilane C, for example, was
identified as a complex derivative incorporating a chlorinated phenylacetic unit.[1] Similarly, four
new highly oxygenated eremophilane-type sesquiterpenes, boeremialanes A-D, were isolated
from the endophytic fungus Boeremia exigua.[3]

Quantitative Data Summary

The characterization of novel eremophilane derivatives relies on quantitative spectroscopic
and physicochemical data. The following tables summarize typical data for newly isolated
compounds.

Table 1: Selected *H and 3C NMR Spectroscopic Data for a Novel Eremophilane Derivative
(Hypothetical Example in CDCIs)
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Position oC (ppm) OH (ppm, mult., J in Hz)
1 40.5 1.65 (m), 1.75 (m)
2 25.2 1.80 (m)

3 205.1 -

4 45.3 2.50 (q, 7.1)

5 50.1 -

6 38.2 1.95 (m)

7 125.8 5.80 (d, 2.5)

8 140.2 -

9 35.1 2.10 (m)

10 130.4 -

11 215 1.15 (d, 7.0)

12 22.0 1.18 (d, 7.0)

13 12.1 1.05 (d, 7.1)

14 15.8 0.95 (s)

Table 2: Biological Activity of Selected Eremophilane Derivatives

Bioactivity

Compound Target ICso0 (UM) Reference
Assay

Copteremophilan o A549 (Human
Cytotoxicity ) 12.5 [1]

eH lung carcinoma)

) Anti- NO production in

Boeremialane D ] 8.7 [3]
inflammatory RAW 264.7 cells

PR toxin 3- o HepG2 (Human
Cytotoxicity ) 25

deacetyl liver cancer)
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Experimental Protocols

Detailed methodologies are essential for the reproducibility of findings in natural product
chemistry. The following are generalized protocols for the isolation and characterization of
novel eremophilane derivatives.

Fermentation and Extraction

The fungal strain is cultured in a suitable medium (e.g., solid rice medium or liquid potato
dextrose broth) for a specified period (e.g., 30 days) at a controlled temperature (e.g., 25°C).[3]
The culture is then extracted exhaustively with an organic solvent such as ethyl acetate. The
solvent is evaporated under reduced pressure to yield a crude extract.

Isolation and Purification

The crude extract is subjected to column chromatography on silica gel, eluting with a gradient
of solvents (e.g., hexane/ethyl acetate). Fractions are collected and analyzed by thin-layer
chromatography (TLC). Fractions containing compounds of interest are pooled and further
purified by repeated column chromatography (e.g., Sephadex LH-20) and semi-preparative
High-Performance Liquid Chromatography (HPLC) to afford the pure compounds.

Structural Elucidation

The structures of the isolated compounds are determined by a combination of spectroscopic
techniques:

HRESIMS: To determine the molecular formula.

e 1D NMR: 1H and 3C NMR to identify the types and numbers of protons and carbons.
e 2D NMR: COSY, HSQC, and HMBC experiments to establish the connectivity of the atoms.
 NOESY/ROESY: To determine the relative stereochemistry.

e Electronic Circular Dichroism (ECD): To determine the absolute configuration by comparing
experimental spectra with calculated spectra.[1][3]

Biological Assays
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Human cancer cell lines (e.g., A549, HepG2) are seeded in 96-well plates. After 24 hours, the
cells are treated with various concentrations of the test compounds for a specified duration
(e.g., 48 hours). Cell viability is assessed using the MTT or SRB assay, and ICso values are
calculated.

Macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the
presence or absence of the test compounds. After 24 hours, the production of nitric oxide (NO)
in the culture supernatant is measured using the Griess reagent. The ICso value for NO
inhibition is then determined.[3]

Signaling Pathway Visualization

Several eremophilane derivatives have been shown to possess anti-inflammatory properties
by modulating key signaling pathways. For example, some sesquiterpenoids inhibit the
activation of the NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells)
pathway, a critical regulator of the inflammatory response. The diagram below illustrates the
canonical NF-kB signaling pathway and the inhibitory action of a hypothetical eremophilane
derivative.
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Figure 2. Inhibition of the NF-kB signaling pathway by an eremophilane derivative.

This guide provides a foundational understanding of the IUPAC nomenclature for
eremophilane derivatives, supported by practical examples, data presentation, and
experimental context. Adherence to these systematic naming conventions is paramount for the
accurate and effective dissemination of research in this expanding field of natural product
chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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